3,3'-(5-Indanylmethylene)bis(4-hydroxycoumarin)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-(5-Indanylmethylene)bis(4-hydroxycoumarin): is a synthetic organic compound with the molecular formula C28H20O6 and a molecular weight of 452.468 g/mol . This compound is part of the coumarin family, known for its diverse biological activities and applications in various fields such as medicine and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-(5-Indanylmethylene)bis(4-hydroxycoumarin) typically involves the condensation of 4-hydroxycoumarin with 5-indanylmethylene. The reaction is usually carried out in the presence of a base such as piperidine or pyridine, which acts as a catalyst . The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or methanol for several hours to ensure complete reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions: 3,3’-(5-Indanylmethylene)bis(4-hydroxycoumarin) can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Acyl chlorides in the presence of a base like pyridine.
Major Products Formed:
Oxidation: Quinones.
Reduction: Dihydro derivatives.
Substitution: Acylated or sulfonylated coumarins.
Scientific Research Applications
Chemistry: In chemistry, 3,3’-(5-Indanylmethylene)bis(4-hydroxycoumarin) is used as a precursor for synthesizing various coumarin derivatives, which are valuable in the development of new materials and catalysts .
Biology: This compound has shown potential in biological studies due to its ability to interact with various biomolecules. It is often used in research focused on enzyme inhibition and protein binding studies .
Medicine: In medicine, derivatives of this compound are explored for their anticoagulant properties, similar to other coumarin-based drugs like warfarin . They are also investigated for their potential anticancer and antimicrobial activities .
Industry: In the industrial sector, 3,3’-(5-Indanylmethylene)bis(4-hydroxycoumarin) is used in the synthesis of dyes and pigments due to its chromophoric properties . It is also utilized in the production of optical brighteners and fluorescent markers .
Mechanism of Action
The mechanism of action of 3,3’-(5-Indanylmethylene)bis(4-hydroxycoumarin) involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes such as vitamin K epoxide reductase, leading to anticoagulant effects . The compound can also bind to DNA and proteins, disrupting their normal functions and leading to potential anticancer activities . The pathways involved include inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Dicoumarol: Another coumarin derivative known for its anticoagulant properties.
Warfarin: A widely used anticoagulant that also belongs to the coumarin family.
4-Hydroxycoumarin: The parent compound from which many anticoagulants are derived.
Uniqueness: 3,3’-(5-Indanylmethylene)bis(4-hydroxycoumarin) is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity compared to other coumarin derivatives . Its ability to form stable complexes with various biomolecules makes it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C28H20O6 |
---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
3-[2,3-dihydro-1H-inden-5-yl-(4-hydroxy-2-oxochromen-3-yl)methyl]-4-hydroxychromen-2-one |
InChI |
InChI=1S/C28H20O6/c29-25-18-8-1-3-10-20(18)33-27(31)23(25)22(17-13-12-15-6-5-7-16(15)14-17)24-26(30)19-9-2-4-11-21(19)34-28(24)32/h1-4,8-14,22,29-30H,5-7H2 |
InChI Key |
RYNXQDUEHLDCAA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)C(C3=C(C4=CC=CC=C4OC3=O)O)C5=C(C6=CC=CC=C6OC5=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.